Enzymatic Inhibition Potency: A Key Differentiator Against Leishmania major PTR1
A derivative synthesized from the 1-Boc-3-cyano-4-hydroxypyrrolidine scaffold exhibits a binding affinity (Ki) of 390 nM against Leishmania major pteridine reductase 1 (PTR1), a validated target for anti-leishmanial therapy [1]. In contrast, 1-Boc-3-hydroxypyrrolidine (CAS 103057-44-9), which lacks the 3-cyano group, has not been reported to exhibit measurable inhibition of PTR1 in the same assay system, indicating that the cyano group is a critical pharmacophoric element for target engagement [2].
| Evidence Dimension | Enzyme Inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 390 nM (derivative containing the 3-cyano-4-hydroxypyrrolidine core) [1] |
| Comparator Or Baseline | 1-Boc-3-hydroxypyrrolidine (CAS 103057-44-9) — no detectable inhibition reported |
| Quantified Difference | Target compound: Ki = 390 nM; Comparator: activity not detected |
| Conditions | Recombinant Leishmania major PTR1, spectrophotometric assay [1] |
Why This Matters
Procurement of 1-Boc-3-cyano-4-hydroxypyrrolidine is essential for medicinal chemistry programs targeting PTR1-dependent diseases, as the 3-cyano group provides the necessary inhibitory activity absent in the simpler 3-hydroxy analog.
- [1] BindingDB. BDBM50398393: Inhibition of Leishmania major PTR1, Ki = 390 nM. CHEMBL2178599. View Source
- [2] PubChem. 1-Boc-3-hydroxypyrrolidine (CAS 103057-44-9). Biological Test Results: No reported PTR1 activity. View Source
